Benzamide, N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis-

Description

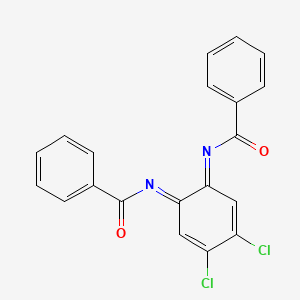

Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- is a complex organic compound characterized by the presence of benzamide and dichlorocyclohexadiene moieties

Properties

CAS No. |

820246-27-3 |

|---|---|

Molecular Formula |

C20H12Cl2N2O2 |

Molecular Weight |

383.2 g/mol |

IUPAC Name |

N-(6-benzoylimino-3,4-dichlorocyclohexa-2,4-dien-1-ylidene)benzamide |

InChI |

InChI=1S/C20H12Cl2N2O2/c21-15-11-17(23-19(25)13-7-3-1-4-8-13)18(12-16(15)22)24-20(26)14-9-5-2-6-10-14/h1-12H |

InChI Key |

SMJHJWDMRYXEDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C2C=C(C(=CC2=NC(=O)C3=CC=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N’-dimethylformamide solution at 60°C. This reaction yields a series of dichlorobenzamide derivatives . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The starting materials, such as 3,5-dichlorobenzoyl chloride and arylamines, are sourced from reliable suppliers and undergo rigorous quality checks before use .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has indicated that benzamide derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that certain benzamide compounds demonstrate effectiveness against various bacterial strains. The mechanism often involves the chelation of metal ions, which enhances the antimicrobial activity of the compound by disrupting microbial cell functions .

2. Anti-inflammatory Effects

The anti-inflammatory potential of benzamide derivatives has been investigated in several studies. These compounds may inhibit key inflammatory pathways, such as the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines. This property makes them candidates for developing new anti-inflammatory drugs .

3. Anticancer Properties

Benzamide derivatives have been explored for their anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular signaling pathways and interaction with DNA . The structural features of benzamide play a significant role in enhancing its cytotoxic effects on tumor cells.

Case Studies

Mechanism of Action

The mechanism of action of Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-chlorophenyl)benzamide

- 2,6-Dichloro-N-(4-chlorophenyl)benzamide

- N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Comparison: Compared to these similar compounds, Benzamide, N,N’-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis- is unique due to its specific dichlorocyclohexadiene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Benzamide, N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis-, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molar Mass : 383.23 g/mol

- Structure : The compound features a benzamide backbone with dichloro and cyclohexadiene substituents, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to tumor cell death through multiple mechanisms.

-

Mechanism of Action :

- HDAC Inhibition : Similar to other benzamide derivatives, this compound may act as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their ability to induce cell cycle arrest and apoptosis in cancer cells by altering gene expression related to growth and survival .

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to increased levels of ROS that contribute to cellular damage and apoptosis .

-

Research Findings :

- A study demonstrated that specific benzamide derivatives showed potent growth inhibition against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. For instance, one derivative achieved up to 95% inhibition of MCF-7 cells .

- Another investigation highlighted that compounds with similar structures exhibited significant anti-proliferative effects by promoting ROS-mediated tumor cell death .

Study 1: Antiproliferative Effects in Cancer Cell Lines

A series of experiments were conducted to evaluate the antiproliferative effects of benzamide derivatives on human cancer cell lines.

| Compound | Cell Line | % Inhibition | Mechanism |

|---|---|---|---|

| 4a | MCF-7 | 95% | ROS-mediated apoptosis |

| 5a | A549 | 77% | HDAC inhibition |

| 7b | HeLa | 85% | Cell cycle arrest |

This table summarizes the effectiveness of selected compounds derived from benzamide in inhibiting cancer cell growth.

Study 2: Toxicity and Safety Profile

In addition to anticancer properties, the safety profile of benzamide derivatives was assessed through toxicity studies on model organisms. Results indicated that while some compounds exhibited cytotoxicity at high concentrations, they were relatively non-toxic compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Benzamide, N,N'-(4,5-dichloro-3,5-cyclohexadiene-1,2-diylidene)bis-?

- Methodological Answer: The compound’s synthesis likely involves coupling reactions between dichlorinated cyclohexadiene intermediates and benzamide precursors. A plausible route includes:

- Step 1 : Preparation of 4,5-dichloro-3,5-cyclohexadiene-1,2-dione via chlorination of cyclohexadienedione using Cl₂ gas in anhydrous conditions (similar to methods for dichlorinated quinones ).

- Step 2 : Amidation using substituted benzamides under Buchwald-Hartwig or Ullmann coupling conditions to form the bis-amide linkage.

- Critical Note : Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to isolate intermediates, as side products like over-chlorinated isomers are common .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

- Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and carbonyl/amide bond integrity (e.g., characteristic peaks at δ 7.5–8.5 ppm for aromatic protons and δ 165–170 ppm for amide carbonyls).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~450–500 Da range, depending on substituents).

- Purity Assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer:

- Storage Conditions : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation of the cyclohexadiene backbone.

- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. No degradation data exists in open literature, but analogous dichlorinated amides show hydrolytic instability at high pH (>9) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for catalytic applications?

- Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and electrostatic potential maps. Focus on the electron-deficient cyclohexadiene core, which may act as a π-acceptor in coordination chemistry .

- Case Study : Compare computed redox potentials with cyclic voltammetry data (e.g., in DMF with 0.1 M TBAPF₆) to validate theoretical models .

Q. What experimental strategies resolve contradictions in reported reactivity of dichlorinated benzamides?

- Methodological Answer:

- Hypothesis Testing : Discrepancies in nucleophilic substitution rates (e.g., Cl vs. amide reactivity) may arise from solvent polarity or steric effects. Design kinetic studies in DMSO vs. THF with varying temperatures (25–60°C).

- Controlled Variables : Use isotopic labeling (e.g., ¹⁸O in amide groups) to track reaction pathways via MS/MS fragmentation .

Q. How to design a structure-activity relationship (SAR) study for this compound’s potential as a kinase inhibitor?

- Methodological Answer:

- SAR Framework :

Synthesize derivatives with varied substituents on the benzamide rings (e.g., nitro, methoxy groups).

Test inhibitory activity against a kinase panel (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays.

- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ constants) with IC₅₀ values. Prior studies on chloro-substituted benzamides suggest electron-withdrawing groups enhance binding affinity .

Data Gaps and Research Challenges

- Toxicological Data : No acute toxicity or mutagenicity data exists for this compound. Standard Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cell line) are recommended for risk assessment .

- Thermodynamic Properties : Experimental determination of logP (octanol-water partition coefficient) and solubility is critical for pharmacological applications but remains unreported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.